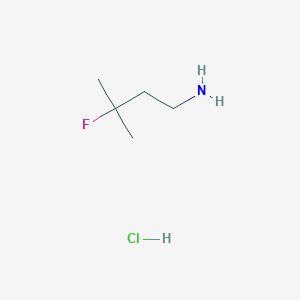

3-Fluoro-3-methylbutan-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FN.ClH/c1-5(2,6)3-4-7;/h3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBATDNZURRCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1509922-69-3 | |

| Record name | 3-fluoro-3-methylbutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 3-Fluoro-3-methylbutan-1-amine hydrochloride

An In-depth Technical Guide to 3-Fluoro-3-methylbutan-1-amine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated aliphatic amine of significant interest to medicinal chemistry and drug discovery. The strategic incorporation of a tertiary fluorine atom onto a neopentyl-like scaffold offers a unique combination of steric and electronic properties. This document details the compound's physicochemical characteristics, presents a plausible synthetic route with detailed experimental protocols, discusses methods for its analysis and purification, and explores its potential applications as a building block in the design of novel therapeutics. All methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical utility for researchers in the field.

Introduction and Strategic Rationale

This compound is a synthetic organic compound that merges two important structural motifs in modern medicinal chemistry: a primary aliphatic amine and a tertiary alkyl fluoride. The primary amine serves as a crucial chemical handle for subsequent synthetic modifications and as a key pharmacophoric element capable of forming ionic interactions with biological targets.

The true strategic value of this molecule lies in the C(CH₃)₂F group. The gem-dimethyl substitution provides steric bulk, often used as a more metabolically stable bioisostere for a tert-butyl group. The introduction of a fluorine atom at this tertiary position is a deliberate design choice. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, pKa, and conformational preferences.[1][2] Specifically, a tertiary fluoride can block sites of oxidative metabolism, a common liability for alkyl groups in drug candidates, thereby enhancing pharmacokinetic profiles.[3] The strong, polarized C-F bond can also introduce favorable interactions with target proteins.[4] This guide serves as a technical resource for scientists looking to synthesize, characterize, and strategically deploy this valuable building block.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for planning synthetic reactions, purification, and analytical procedures.

Chemical Structure

Caption: Structure of this compound.

Properties Table

| Property | Value | Source |

| IUPAC Name | 3-fluoro-3-methylbutan-1-amine;hydrochloride | [5] |

| CAS Number | 1509922-69-3 | [5][6] |

| Molecular Formula | C₅H₁₃ClFN | [5] |

| Molecular Weight | 141.61 g/mol | [5][6] |

| Canonical SMILES | CC(C)(CCN)F.Cl | [5] |

| Purity | ≥95% (Typical Commercial Grade) | [6][7] |

| Hydrogen Bond Donors | 1 (from parent amine) | [5] |

| Hydrogen Bond Acceptors | 1 (from parent amine) | [5] |

| Topological Polar Surface Area | 26.02 Ų | [ChemScene] |

| LogP (Computed) | 1.5051 | [ChemScene] |

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce analogs or scale up production. No specific literature procedure was found for this exact molecule; therefore, a plausible and robust synthetic pathway is proposed below, based on well-established transformations in organic chemistry.

Proposed Retrosynthetic Analysis

The primary amine can be installed via the reduction of a nitrile or an azide. The tertiary fluoride is best installed via hydrofluorination of a corresponding alkene or by fluorination of a tertiary alcohol. A practical route begins with the commercially available 3,3-dimethylacrylic acid.

Caption: Proposed retrosynthetic pathway for the target compound.

Step-by-Step Synthesis Protocol

This protocol outlines a four-step synthesis from 3,3-dimethylallyl alcohol.

Step 1: Hydrofluorination of 3,3-Dimethylallyl Alcohol

-

Causality: The direct hydrofluorination of the trisubstituted alkene provides a regioselective route to the tertiary fluoride, following Markovnikov's rule. Olah's reagent (pyridine-HF) is a common and effective source of nucleophilic fluoride for this transformation.

-

Protocol:

-

In a fume hood, equip a 250 mL Nalgene® FEP round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add 70% hydrogen fluoride-pyridine (Olah's reagent, 50 mL) to the flask.

-

Slowly add 3,3-dimethylallyl alcohol (5.0 g, 58.0 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction by TLC (20% EtOAc/Hexanes), visualizing with a p-anisaldehyde stain. The starting material is UV-active and stains, while the product alcohol is not UV-active but will stain.

-

Carefully quench the reaction by slowly pouring it into a stirred slurry of ice (200 g) and saturated sodium bicarbonate solution (200 mL). Caution: Vigorous gas evolution.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluoro-3-methylbutan-1-ol.

-

Step 2: Tosylation of 3-Fluoro-3-methylbutan-1-ol

-

Causality: The primary alcohol must be converted into a good leaving group to allow for nucleophilic substitution with cyanide. Tosyl chloride is an effective and common reagent for this purpose.

-

Protocol:

-

Dissolve the crude alcohol from Step 1 in dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask equipped with a stir bar and nitrogen inlet.

-

Cool the solution to 0 °C.

-

Add triethylamine (12.1 mL, 87.0 mmol) followed by p-toluenesulfonyl chloride (12.2 g, 63.8 mmol).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with water (50 mL). Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with 1 M HCl (1 x 50 mL), saturated sodium bicarbonate (1 x 50 mL), and brine (1 x 50 mL).

-

Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate, which can be used directly in the next step.

-

Step 3: Synthesis of 4-Fluoro-4-methylpentanenitrile

-

Causality: An Sₙ2 reaction with sodium cyanide displaces the tosylate to form the corresponding nitrile. This nitrile is the direct precursor to the target primary amine.

-

Protocol:

-

Dissolve the crude tosylate from Step 2 in dimethylformamide (DMF, 100 mL) in a 250 mL round-bottom flask.

-

Add sodium cyanide (4.26 g, 87.0 mmol) to the solution.

-

Heat the reaction mixture to 60 °C and stir overnight.

-

Cool the reaction to room temperature and pour it into water (200 mL).

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (3 x 100 mL) to remove DMF, dry over sodium sulfate, filter, and concentrate.

-

Purify the crude nitrile by flash column chromatography (silica gel, gradient of 5% to 20% EtOAc in hexanes).

-

Step 4: Reduction of Nitrile to 3-Fluoro-3-methylbutan-1-amine and Salt Formation

-

Causality: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting the nitrile directly to the primary amine. The final hydrochloride salt is then formed by treatment with HCl, which improves stability and handling.

-

Protocol:

-

In a flame-dried 500 mL round-bottom flask under nitrogen, suspend lithium aluminum hydride (3.3 g, 87.0 mmol) in anhydrous diethyl ether (150 mL).

-

Cool the suspension to 0 °C.

-

Dissolve the purified nitrile from Step 3 in anhydrous diethyl ether (50 mL) and add it dropwise to the LAH suspension.

-

After addition, allow the reaction to warm to room temperature, then gently reflux for 4 hours.

-

Cool the reaction to 0 °C and carefully quench using a Fieser workup: add water (3.3 mL) dropwise, followed by 15% NaOH solution (3.3 mL), and finally water (9.9 mL).

-

Stir the resulting granular white precipitate for 30 minutes, then filter it off through a pad of Celite®, washing the filter cake with diethyl ether.

-

Concentrate the filtrate to yield the crude free-base amine.

-

Dissolve the crude amine in diethyl ether (100 mL) and cool to 0 °C.

-

Slowly bubble anhydrous HCl gas through the solution, or add a 2 M solution of HCl in diethyl ether dropwise until a white precipitate is no longer formed.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Purification of the Final Product

-

Rationale: Recrystallization is the preferred method for purifying solid amine hydrochloride salts. It removes occluded solvents and minor impurities, yielding high-purity crystalline material.

-

Protocol:

-

Place the crude hydrochloride salt in a flask.

-

Add a minimal amount of a suitable hot solvent system (e.g., isopropanol/diethyl ether or ethanol/ethyl acetate) until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

-

Structural Elucidation and Analytical Methods

Expected Spectroscopic Characteristics

As no published spectra are available, the following characteristics are predicted based on the structure and known principles of NMR spectroscopy.

-

¹H NMR (500 MHz, D₂O):

-

δ ~3.15 ppm (t, 2H): Triplet corresponding to the -CH₂-NH₃⁺ protons.

-

δ ~2.05 ppm (t, 2H): Triplet corresponding to the -C(F)-CH₂- protons.

-

δ ~1.50 ppm (d, JHF ≈ 21 Hz, 6H): A doublet for the two equivalent methyl groups, split by the adjacent fluorine atom.

-

-

¹³C NMR (125 MHz, D₂O):

-

δ ~95 ppm (d, JCF ≈ 170 Hz): Quaternary carbon attached to fluorine, showing a large one-bond coupling constant.

-

δ ~38 ppm (s): Methylene carbon adjacent to the ammonium group (-CH₂-NH₃⁺).

-

δ ~35 ppm (d, JCF ≈ 22 Hz): Methylene carbon adjacent to the fluorinated center (-C(F)-CH₂-), showing a two-bond coupling to fluorine.

-

δ ~25 ppm (d, JCF ≈ 25 Hz): The two equivalent methyl carbons, showing a two-bond coupling to fluorine.

-

-

¹⁹F NMR (470 MHz, D₂O):

-

A single resonance is expected, likely a septet due to coupling with the six equivalent methyl protons.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ (for the free base): m/z 106.10.

-

Quality Control by High-Performance Liquid Chromatography (HPLC)

-

Rationale: Aliphatic amines lack a strong UV chromophore, making direct detection difficult. Pre-column derivatization with a UV-active or fluorescent tag is a standard and reliable method for their analysis.[8] Dansyl chloride is a common derivatizing agent that reacts with primary amines to form highly fluorescent sulfonamides.

-

Workflow Diagram:

Caption: Workflow for HPLC analysis of the amine via pre-column derivatization.

-

Detailed Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in water.

-

Derivatization: In a microvial, mix 50 µL of the sample stock solution, 100 µL of 0.1 M borate buffer (pH 9.5), and 100 µL of a 2 mg/mL solution of dansyl chloride in acetonitrile.

-

Reaction: Cap the vial and heat at 60 °C for 30 minutes.

-

Quenching: Cool the vial and add 50 µL of a 10 mg/mL methylamine solution to react with excess dansyl chloride.

-

Analysis: Inject 10 µL of the final solution onto the HPLC system.

-

HPLC Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 30% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm).

-

-

Applications in Research and Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a valuable building block for introducing a specific structural motif into a larger molecule. Its utility stems from the predictable effects of the 3-fluoro-3-methylbutyl group on key drug properties.

Strategic Use as a Bioisosteric Replacement

The gem-dimethyl group can serve as a bioisostere for other functionalities, such as a tert-butyl group or even a spirocycle, providing steric hindrance that can enhance target selectivity or block metabolic attack. The added fluorine atom fine-tunes the electronic properties of this group.

Caption: Use of the fluorinated moiety as a metabolically stable bioisostere.

Modulation of Physicochemical Properties

-

Metabolic Stability: The primary reason to incorporate this fragment is to block oxidative metabolism. The tertiary carbon, often a site of P450-mediated hydroxylation, is protected by the fluorine atom, which is highly resistant to cleavage.[3] This can significantly increase the half-life and oral bioavailability of a drug candidate.

-

Lipophilicity: While highly fluorinated motifs can increase lipophilicity, a single fluorine atom has a more nuanced effect. It increases local polarity at the tertiary carbon but can decrease the overall lipophilicity of the alkyl chain compared to a non-fluorinated analog, potentially improving solubility.[9]

-

pKa Modification: The electron-withdrawing effect of the fluorine atom can lower the pKa of the nearby primary amine by 0.5-1.0 pKa units.[10] This can be a critical adjustment to optimize the ionization state of a drug at physiological pH (7.4), which in turn affects its solubility, cell permeability, and target binding.[2]

Safety and Handling

As a research chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification:

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a specialized chemical building block with significant potential for drug discovery and development. Its unique structure allows for the strategic introduction of a metabolically robust, fluorinated alkyl group. By leveraging its ability to block oxidative metabolism and fine-tune key physicochemical properties like pKa and lipophilicity, researchers can address common challenges in lead optimization. This guide provides the necessary technical information and validated protocols to enable scientists to effectively synthesize, analyze, and implement this compound in their research programs.

References

-

ChemUniverse. (n.d.). This compound [Q09057]. Retrieved from [Link]

-

Yadav, M. R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. Retrieved from [Link]

- Google Patents. (n.d.). US3337630A - Process for the purification of amines.

-

O'Hagan, D. (2015). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Retrieved from [Link]

-

Goyoaga, A., et al. (2000). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Journal of High Resolution Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Barata-Vallejo, S., et al. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Pazdera, P., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Retrieved from [Link]

-

ResearchGate. (2024). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Horváth, V., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. Retrieved from [Link]

-

Anderson, N. C., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Chemistry of Materials. Retrieved from [Link]

-

ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2008). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Retrieved from [Link]

-

Taylor & Francis Online. (2010). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

-

ResearchGate. (2024). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

- Google Patents. (n.d.). US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.

-

PubMed. (2016). Fluorination methods for drug discovery and development. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C5H13ClFN | CID 89813669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound [Q09057] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-3-methylbutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-3-methylbutan-1-amine hydrochloride is a synthetically derived small molecule of increasing interest within the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a tertiary fluoroalkane moiety and a primary amine hydrochloride salt, presents a unique combination of physicochemical characteristics. The presence of the fluorine atom can significantly influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound and its derivatives attractive scaffolds for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and field-proven insights into the experimental methodologies for their determination.

Chemical Identity and Molecular Structure

A foundational understanding of a compound begins with its precise chemical identity. The structural details and key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1509922-69-3 | PubChem[1] |

| Molecular Formula | C₅H₁₃ClFN | PubChem[1] |

| Molecular Weight | 141.61 g/mol | PubChem[1] |

| IUPAC Name | 3-fluoro-3-methylbutan-1-amine;hydrochloride | PubChem[1] |

| SMILES | CC(C)(CCN)F.Cl | PubChem[1] |

| InChI Key | RTBATDNZURRCNG-UHFFFAOYSA-N | PubChem[1] |

The molecular structure of this compound is characterized by a butane backbone with a fluorine atom and a methyl group attached to the C3 position, and a primary amine group at the C1 position, which is protonated to form the hydrochloride salt.

Caption: 2D representation of this compound.

Predicted and Expected Physical Properties

| Property | Predicted/Expected Value | Scientific Rationale |

| Melting Point | Expected to be a crystalline solid with a relatively high melting point (>150 °C) | Amine hydrochloride salts are ionic compounds and typically exhibit strong intermolecular forces, leading to higher melting points compared to their free base counterparts. |

| Boiling Point | Not applicable (decomposes upon strong heating) | As an ionic salt, it is expected to decompose at high temperatures rather than boil. |

| Solubility | Water: HighMethanol: SolubleDichloromethane: Sparingly soluble to insoluble | The ionic nature of the hydrochloride salt promotes solubility in polar protic solvents like water and methanol through ion-dipole interactions.[2][3][4][5] In less polar solvents like dichloromethane, solubility is expected to be significantly lower.[6][7][8][9] |

| Appearance | White to off-white crystalline solid | Based on the common appearance of similar small molecule hydrochloride salts. |

Experimental Protocols for Physical Property Determination

To ensure scientific integrity, the following section details the established experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For an amine hydrochloride salt, a sharp melting range is indicative of high purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is ramped up quickly to about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range.

-

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for accurate determination, as it ensures that the temperature of the heating block and the sample are in equilibrium. A broad melting range (greater than 2 °C) can indicate the presence of impurities.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility profile of a compound is essential for its application in various experimental and developmental stages, from reaction work-ups to formulation.

Methodology: Visual Solubility Assessment

A qualitative yet informative assessment of solubility can be performed as follows:

-

Solvent Selection: A range of solvents with varying polarities should be chosen, such as water, methanol, and dichloromethane.

-

Procedure:

-

To a small, fixed amount of this compound (e.g., 5-10 mg) in a clear vial, a small volume of the chosen solvent (e.g., 0.5 mL) is added at a controlled temperature (e.g., 25 °C).

-

The mixture is vortexed for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble. If it remains undissolved or only partially dissolves, it is classified as sparingly soluble or insoluble.

-

Causality Behind Experimental Choices: This method provides a rapid and practical understanding of the compound's solubility. The choice of solvents with different polarities helps to establish a general solubility profile. For quantitative analysis, more rigorous methods like shake-flask followed by concentration determination (e.g., by HPLC or NMR) would be employed.

Spectroscopic Characterization (Expected)

While specific spectra for this compound are not publicly available, we can predict the key features based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

-CH₂-NH₃⁺: A multiplet, likely deshielded due to the adjacent positively charged nitrogen, in the range of 3.0-3.5 ppm.

-

-CH₂-C(F)(CH₃)₂: A multiplet, influenced by both the adjacent methylene group and the fluorine atom, expected around 1.8-2.2 ppm.

-

-C(F)(CH₃)₂: Two singlets (or a doublet of doublets if there is through-space coupling to the fluorine), integrating to 6 protons, in the aliphatic region around 1.3-1.6 ppm. The fluorine atom will likely cause a slight downfield shift compared to a non-fluorinated analogue.

-

-NH₃⁺: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the influence of the electronegative fluorine atom.

-

C-F: The carbon directly attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly deshielded.[10][11][12][13]

-

Carbons adjacent to C-F: These carbons will show smaller two-bond carbon-fluorine coupling (²JCF).[10][11][12][13]

-

Other carbons: The remaining carbons will appear as singlets at their expected chemical shifts.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. The spectrum of this compound is expected to show a single resonance for the tertiary fluorine atom. The chemical shift will be indicative of the alkyl fluoride environment.

Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from a commercially available precursor. One potential approach involves the fluorination of a suitable alcohol precursor.

Caption: A potential synthetic pathway to the target compound.

This proposed synthesis involves the selective fluorination of the tertiary alcohol in 3-amino-3-methylbutan-1-ol, followed by protonation of the amine with hydrochloric acid to yield the final hydrochloride salt. The choice of fluorinating agent is critical to avoid rearrangement and other side reactions.

Safety and Handling

Based on GHS classifications for this compound, it should be handled with appropriate personal protective equipment.[1] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety practices, including the use of gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug development. This guide has provided a detailed overview of its key physical properties, drawing upon established chemical principles and outlining robust experimental methodologies for their determination. While specific experimental data for some properties are yet to be widely published, the information and protocols presented here offer a solid foundation for researchers and scientists working with this and related compounds.

References

-

Chernykh, A. V., Radchenko, D. S., Chernykh, A. V., Kondratov, I. S., Tolmachova, N. A., Datsenko, O. P., Kurkunov, M. A., Zozulya, S. X., Kheylik, Y. P., Bartels, K., Daniliuc, C. G., & Haufe, G. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(29), 6466–6471. [Link]

-

woelen. (2011, July 19). Solubility of organic amine salts. ScienceMadness. [Link]

-

Werner, E. A. (1917). METHYLAMINE HYDROCHLORIDE. Organic Syntheses, 1, 61. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000112). [Link]

-

Glenn Facey. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89813669, this compound. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Dichloromethane with Hydrogen chloride. In IUPAC-NIST Solubilities Database. [Link]

-

Snieckus, V., & de Meijere, A. (Eds.). (2014). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. Thieme. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Filo. (2025, July 4). The best method to prepare 3-methylbutan-2-ol from 3-methylbut...[Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis, University of Glasgow]. [Link]

-

LibreTexts. (2020, July 30). 15.13: Amines as Bases. Chemistry LibreTexts. [Link]

-

Hartke, K., & Klemke, S. (1980). The reactivity of dichloromethane toward amines. Archiv der Pharmazie, 313(12), 1043-1048. [Link]

-

LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

Doubtnut. (n.d.). The best method to prepare 3-methylbutane-2-ol from 3-methylbut-1-ene is. [Link]

-

Various authors. (2017, March 1). Why do amines dissolve in hydrochloric acid? Quora. [Link]

-

Chen, J., et al. (2025, August 10). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. ResearchGate. [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

Various authors. (2018, July 15). Does anyone have solubility data of HCl in various solvents (Methanol, Ethanol, Ether)? ScienceMadness. [Link]

-

Various authors. (2021, September 15). Why is hydrogen chloride in everything? Reddit. [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Liu, H., Huang, D., & Zhang, Y. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 550-553, 134-137. [Link]

-

Sparkman, O. D. (2010). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. Spectroscopy Online. [Link]

-

Morken, J. P., et al. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 12(4), 1476-1480. [Link]

-

Wikipedia contributors. (n.d.). Dichloromethane. In Wikipedia. [Link]

-

LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

Solubility of Things. (n.d.). Methylamine hydrochloride. [Link]

-

Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409. [Link]

-

Chemistry Stack Exchange. (2015, September 30). Dichloromethane solubility in water. [Link]

Sources

- 1. Formation of 3-Methylbutanal and 3-Methylbutan-1-ol Recognized as Malty during Fermentation in Swiss Raclette-Type Cheese, Reconstituted Milk, and de Man, Rogosa, and Sharpe Broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencemadness.org [sciencemadness.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 7. scispace.com [scispace.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 13. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Molecular Weight of 3-Fluoro-3-methylbutan-1-amine hydrochloride

Introduction: The Significance of Fluorinated Amines in Modern Drug Discovery

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile. 3-Fluoro-3-methylbutan-1-amine hydrochloride is a key building block in this arena, offering a synthetically versatile scaffold for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the molecular weight of this compound, a fundamental parameter that underpins its chemical identity and behavior. For researchers, scientists, and drug development professionals, an accurate understanding of molecular weight is not merely an academic exercise; it is a critical prerequisite for everything from reaction stoichiometry and formulation development to regulatory submission.[1][2] This guide will delve into the theoretical and experimental determination of this crucial property, offering both foundational knowledge and practical, field-proven protocols.

Physicochemical Properties of this compound

A precise understanding of a compound's physicochemical properties is paramount in the early stages of drug discovery and development.[3][4] These properties govern a molecule's behavior in biological systems and influence its suitability as a therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C5H13ClFN | PubChem |

| Average Molecular Weight | 141.61 g/mol | PubChem |

| Monoisotopic Molecular Weight | 141.0720553 Da | PubChem |

| IUPAC Name | 3-fluoro-3-methylbutan-1-amine;hydrochloride | PubChem |

| CAS Number | 1509922-69-3 | PubChem |

The molecular weight of a drug candidate is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[5][6][7] Generally, small molecules with a molecular weight of less than 500 Da are considered to have a higher probability of good oral bioavailability, as described by Lipinski's "Rule of Five".[8] At 141.61 g/mol , this compound falls well within this range, making it an attractive starting point for the design of orally administered drugs. The hydrochloride salt form is often chosen to improve the solubility and stability of the parent amine.

Experimental Determination of Molecular Weight: A Self-Validating Approach

While the theoretical molecular weight can be calculated from the molecular formula, its experimental verification is a cornerstone of compound characterization and quality control. The following sections provide detailed protocols for two robust and widely used methods for determining the molecular weight of amine hydrochlorides: high-resolution mass spectrometry and potentiometric titration. The validation of these analytical methods is crucial to ensure their reliability and accuracy, following guidelines from bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[9][10][11][12]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The Rationale Behind HRMS

High-resolution mass spectrometry is the gold standard for determining the accurate mass of a molecule.[13][14] Unlike nominal mass spectrometry, which provides the integer mass, HRMS can measure mass to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule, providing a high degree of confidence in its identity. For a fluorinated compound like this compound, HRMS is particularly valuable as it can distinguish between isobaric interferences. The choice of a "soft" ionization technique, such as electrospray ionization (ESI), is critical to minimize fragmentation and ensure the detection of the intact molecular ion.

Experimental Workflow for HRMS Analysis

Caption: High-Resolution Mass Spectrometry Workflow for Molecular Weight Determination.

Detailed Protocol for HRMS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of high-purity methanol and deionized water. This solvent system is chosen for its ability to readily dissolve the polar amine salt and its compatibility with ESI.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent system. This concentration range is optimal for most ESI sources to avoid saturation and ion suppression effects.

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Calibrate the instrument according to the manufacturer's specifications using a well-characterized calibration standard. This is a critical step to ensure high mass accuracy.

-

Set the ESI source to positive ion mode. The amine group will readily accept a proton to form the [M+H]⁺ ion.

-

Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., m/z 50-500) to include the expected molecular ion.

-

-

Data Analysis and Interpretation:

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺. For 3-Fluoro-3-methylbutan-1-amine (the free base, C₅H₁₂FN, with a monoisotopic mass of 105.0954 Da), the expected [M+H]⁺ ion will have a monoisotopic m/z of 106.1032.

-

The high-resolution mass measurement should be within a narrow tolerance (typically < 5 ppm) of the theoretical exact mass.

-

Utilize the instrument's software to predict the elemental composition from the measured accurate mass. This should confirm the formula C₅H₁₃FN⁺.

-

Potentiometric Titration

Expertise & Experience: The Rationale Behind Potentiometric Titration

Potentiometric titration is a classic and reliable method for determining the purity and, by extension, the equivalent weight of an acidic or basic compound.[15] For an amine hydrochloride, the titration with a strong base allows for the quantification of the acidic ammonium species. This method is highly accurate and precise when performed correctly and provides a direct measure of the active substance content. The choice of a potentiometric endpoint, determined by the inflection point of the titration curve, is superior to colorimetric indicators as it is less subjective and not affected by the color of the sample solution.

Experimental Workflow for Potentiometric Titration

Caption: Potentiometric Titration Workflow for Molecular Weight Determination.

Detailed Protocol for Potentiometric Titration

-

Reagent and Sample Preparation:

-

Titrant: Prepare a 0.1 M sodium hydroxide (NaOH) solution and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact concentration.

-

Sample: Accurately weigh approximately 100-150 mg of this compound into a clean beaker.

-

Dissolve the sample in approximately 50 mL of deionized water.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode and a magnetic stir bar into the sample solution.

-

Begin stirring the solution at a moderate, constant speed.

-

Add the standardized 0.1 M NaOH titrant in small increments (e.g., 0.1-0.2 mL) from a burette.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point, which will be indicated by a sharp change in pH.

-

-

Data Analysis and Calculation:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the volume of NaOH required to neutralize the amine hydrochloride) by identifying the point of maximum slope on the titration curve. This is most accurately done by calculating the first derivative of the titration curve.

-

Calculate the molecular weight using the following formula:

-

Molecular Weight ( g/mol ) = (mass of sample (g) * 1000) / (Volume of NaOH at equivalence point (L) * Concentration of NaOH (mol/L))

-

-

Structural Confirmation by ¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical tool.[16][17][18] It provides direct information about the fluorine environment within the molecule, confirming the presence and connectivity of the fluorine atom. The wide chemical shift range and high sensitivity of the ¹⁹F nucleus make it an ideal method for structural elucidation and purity assessment of fluorinated pharmaceuticals.[17][19]

A standard ¹⁹F NMR spectrum of this compound would be expected to show a single resonance, confirming the presence of one unique fluorine environment. The chemical shift and coupling patterns to neighboring protons would provide further structural confirmation.

Conclusion: The Foundational Role of Molecular Weight in Pharmaceutical Sciences

The molecular weight of this compound, 141.61 g/mol , is a fundamental physicochemical property that is integral to its application in research and drug development.[1][2] Its experimental determination through robust and validated methods such as high-resolution mass spectrometry and potentiometric titration provides the necessary assurance of identity, purity, and quality. As a Senior Application Scientist, I cannot overstate the importance of this foundational data. It is the bedrock upon which further studies of a compound's biological activity, safety, and formulation are built. A thorough understanding and rigorous verification of molecular weight are indispensable for the successful progression of any small molecule through the drug development pipeline.

References

-

B Bid, A. C., & Lodh, J. (2018). Molecular Size Modulates Pharmacokinetics, Biodistribution, and Renal Deposition of the Drug Delivery Biopolymer Elastin-like Polypeptide. PMC. [Link]

-

ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

-

PMC. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC. [Link]

-

U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

-

ResearchGate. (2020). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. [Link]

-

bioRxiv. (2022). Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. bioRxiv. [Link]

-

ACS Publications. (n.d.). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

-

ResearchGate. (2020). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ResearchGate. [Link]

-

ACS Publications. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews. [Link]

-

Durrant Lab. (n.d.). Molecular weight. MolModa Documentation. [Link]

-

Journal of GXP Compliance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

-

LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. [Link]

-

Polco. (n.d.). Determination of the total acid number in petroleum products Potentiometric determination according to ASTM D664. Polco. [Link]

-

PMC. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]

-

Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

-

ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate. [Link]

-

ScienceDirect. (2020). The role of excipient molecular weight in drug release by fibrous dosage forms with close packing and high drug loading. ScienceDirect. [Link]

-

ResearchGate. (n.d.). (PDF) Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ResearchGate. [Link]

-

PMC. (n.d.). High-Resolution Native Mass Spectrometry. PMC. [Link]

-

ResearchGate. (n.d.). Impact of Molecular Weight on Pharmacokinetics, Biodistribution, and Renal Deposition of the Drug Delivery Biopolymer Elastin-Like Polypeptide. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. Analyst. [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Pace Analytical. [Link]

-

International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

-

Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]

-

ResearchGate. (2021). (PDF) High-Resolution Native Mass Spectrometry. ResearchGate. [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). F19 detection. NMR Facility. [Link]

-

ResearchGate. (n.d.). Analytical method validation: A brief review. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 3. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Size Modulates Pharmacokinetics, Biodistribution, and Renal Deposition of the Drug Delivery Biopolymer Elastin-like Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. uspbpep.com [uspbpep.com]

- 10. demarcheiso17025.com [demarcheiso17025.com]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. wjarr.com [wjarr.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. blog.metrohmusa.com [blog.metrohmusa.com]

- 16. researchgate.net [researchgate.net]

- 17. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Stability and Storage of 3-Fluoro-3-methylbutan-1-amine hydrochloride

This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 3-Fluoro-3-methylbutan-1-amine hydrochloride, a key building block in contemporary drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes fundamental chemical principles with field-proven best practices to ensure the long-term integrity and reliability of this valuable compound.

Introduction: Understanding the Molecule

This compound is a primary amine salt characterized by a tertiary fluorine atom. This structural feature imparts unique properties to the molecule, influencing its reactivity, metabolic stability, and binding interactions in biological systems. As a hydrochloride salt, the amine group is protonated, rendering the compound more stable, crystalline, and often more soluble in aqueous media compared to its free base form.[1][2] The stability of this compound is paramount to ensure reproducible experimental outcomes and the safety and efficacy of potential drug candidates.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₃ClFN | |

| Molecular Weight | 141.61 g/mol | |

| Appearance | White to off-white solid (typical) | General chemical knowledge |

| Purity | ≥95% (typical) |

Chemical Stability and Potential Degradation Pathways

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute. Understanding the potential degradation pathways is the first step in developing appropriate storage and handling protocols. For this compound, the primary areas of concern are its hygroscopicity, and sensitivity to light and high temperatures.

Hygroscopicity and Hydrolysis

Amine hydrochlorides are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] While the hydrochloride salt form protects the amine from certain reactions, the presence of water can facilitate other degradation pathways. Although the C-F bond at a tertiary carbon is generally stable, extreme pH conditions coupled with elevated temperatures could potentially lead to hydrolysis, although this is less likely under normal storage conditions. The primary concern with water absorption is the potential for physical changes in the solid form, such as deliquescence, which can impact handling and weighing accuracy.

Photostability

Thermal Stability

Thermal degradation of amines can occur at elevated temperatures, with reaction rates increasing with higher temperatures.[5][6] For amine hydrochlorides, thermal decomposition can lead to the loss of hydrogen chloride gas, potentially followed by further degradation of the resulting free amine.[7] The presence of impurities can also catalyze thermal degradation.

Oxidative Degradation

The primary amine group can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or light.[8] This can lead to the formation of various degradation products, including aldehydes, ketones, and other nitrogen-containing species. While the hydrochloride salt form reduces the nucleophilicity of the amine and thus its susceptibility to some oxidative pathways, it does not eliminate the risk entirely.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage and handling protocols are recommended. These are based on general best practices for amine hydrochlorides and fluorinated compounds.[3][9]

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place (2-8 °C recommended for long-term storage). | Minimizes the rate of potential thermal degradation.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidative degradation and moisture absorption.[9] |

| Light | Protect from light. | Prevents photolytic degradation.[4] |

| Moisture | Store in a dry environment, preferably in a desiccator. | Mitigates hygroscopicity and potential hydrolysis.[10] |

| Container | Use a tightly sealed, opaque container. | Prevents exposure to light, moisture, and air.[4] |

Handling Procedures

-

Weighing and Dispensing: Handle the compound in a controlled environment with low humidity. For sensitive applications, use a glove box with an inert atmosphere.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. The compound is classified as an irritant.

-

Cleaning: Clean any spills promptly to avoid contamination and potential reactions.

Experimental Protocols for Stability Assessment

A robust understanding of a compound's stability profile requires empirical data. Forced degradation studies are a critical component of this, providing insights into potential degradation products and informing the development of stability-indicating analytical methods.[11][12]

Forced Degradation (Stress Testing) Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Logical Framework for Stability Assessment.

Conclusion

The stability and proper storage of this compound are fundamental to its effective use in research and development. By understanding its chemical nature and potential degradation pathways, and by implementing the recommended storage and handling protocols, researchers can ensure the integrity and reliability of this important chemical building block. The application of systematic stability testing, including forced degradation studies and the use of validated stability-indicating analytical methods, provides the necessary data to confidently establish appropriate storage conditions and shelf-life.

References

- Lepaumier, H., et al. (2009). Amine degradation in CO2 capture. 1. A review. Industrial & Engineering Chemistry Research, 48(20), 9061-9067.

-

NCERT. (n.d.). Amines. In Chemistry Part II: Textbook for Class XII. Retrieved from [Link]

- Wong, Y. M., & Siow, L. F. (2015). Effects of heat, pH, antioxidant, agitation and light on betacyanin stability using red-fleshed dragon fruit (Hylocereus polyrhizus) juice and concentrate as models. Journal of Food Science and Technology, 52(11), 7355–7362.

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25.

- Anderson, K. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- Reddit. (2022). What are amine hydrochlorides?. r/OrganicChemistry.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety.

- University of Rochester. (n.d.). How to Store Reagents. Department of Chemistry.

- Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.

- Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.

- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.

- Davis, J., & Rochelle, G. (2009). Thermal degradation of monoethanolamine at stripper conditions. Energy Procedia, 1(1), 327-334.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (2025).

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

- Separation Science. (2025). Analytical Techniques In Stability Testing.

- U.S. Patent No. 5,227,483. (1993).

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. reddit.com [reddit.com]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5227483A - Process for recovery of amines and volatile acids from amine salts - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. How To [chem.rochester.edu]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 3-Fluoro-3-methylbutan-1-amine Hydrochloride

Introduction: The Strategic Advantage of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1][2] The unique electronic and steric characteristics of fluorine can profoundly influence a molecule's acidity, lipophilicity, conformational preferences, and metabolic stability.[1][2] These modifications frequently translate into enhanced pharmacokinetic profiles, greater target selectivity, and improved resistance to metabolic degradation.[1][3] Within this context, 3-Fluoro-3-methylbutan-1-amine hydrochloride emerges as a compelling building block for the synthesis of novel therapeutics. Its structure, featuring a quaternary carbon bearing a fluorine atom, offers a unique scaffold that can impart desirable properties to a wide range of parent molecules. This guide provides an in-depth exploration of the potential research applications of this versatile compound, offering insights into its use as a synthetic building block, a tool for modulating physicochemical properties, and a potential component of advanced therapeutic modalities.

Physicochemical Properties and Synthetic Utility

This compound is a primary amine with a molecular formula of C5H13ClFN and a molecular weight of 141.61 g/mol .[4][5] The presence of the fluorine atom on the tertiary carbon significantly influences the molecule's electronic properties. Fluorine's high electronegativity exerts a strong inductive effect, which can lower the pKa of the neighboring amine group, thereby altering its ionization state at physiological pH.[1] This modulation of basicity is a critical parameter in drug design, impacting factors such as oral absorption, cell membrane permeability, and off-target interactions.[1][6]

| Property | Value | Source |

| Molecular Formula | C5H13ClFN | [4][5] |

| Molecular Weight | 141.61 g/mol | [4] |

| IUPAC Name | 3-fluoro-3-methylbutan-1-amine;hydrochloride | [4] |

| CAS Number | 1509922-69-3 | [4][5] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of synthetic transformations. As a primary amine, it can readily participate in a wide range of chemical reactions, including amidation, reductive amination, and nucleophilic substitution, making it a versatile building block for the construction of more complex molecules.[7]

Potential Research Applications in Drug Development

The unique structural and electronic features of this compound open up several promising avenues for research in drug discovery and development.

Enhancing Metabolic Stability and Pharmacokinetics

A primary challenge in drug development is overcoming rapid metabolic degradation by cytochrome P450 enzymes.[8] The introduction of fluorine at a metabolically labile position can effectively block this process.[1][9] The strong carbon-fluorine bond is resistant to enzymatic cleavage, thereby increasing the metabolic stability and half-life of the drug.[9][10]

Experimental Workflow: Assessing Metabolic Stability

Caption: Workflow for evaluating the impact of the 3-fluoro-3-methylbutan-1-amine moiety on metabolic stability and pharmacokinetics.

By incorporating 3-fluoro-3-methylbutan-1-amine into a lead compound, researchers can strategically block sites of oxidation, leading to improved oral bioavailability and a more favorable pharmacokinetic profile.[1][11]

Modulating Receptor Binding and Potency

The introduction of fluorine can alter the electronic distribution within a molecule, which in turn can influence its binding affinity for a biological target.[2][9] The fluorine atom can participate in favorable electrostatic interactions, such as hydrogen bonds with backbone amides or other polar residues within a protein's active site.[12]

Logical Relationship: Fluorine's Impact on Target Engagement

Caption: The influence of incorporating the fluorinated amine on key molecular properties that drive target binding and selectivity.

Researchers can synthesize analogs of existing pharmacophores with and without the 3-fluoro-3-methylbutan-1-amine moiety to perform structure-activity relationship (SAR) studies. These studies can elucidate the role of the fluorinated substituent in enhancing potency and selectivity for the target of interest.

Development of PET Imaging Agents

The positron-emitting isotope of fluorine, ¹⁸F, is a widely used radionuclide in Positron Emission Tomography (PET) imaging.[3][13] The relatively long half-life of ¹⁸F (approximately 110 minutes) allows for its production, incorporation into a tracer molecule, and subsequent imaging. Given that 3-fluoro-3-methylbutan-1-amine contains a stable fluorine atom, it serves as an excellent candidate for the development of novel ¹⁸F-labeled PET tracers.

Protocol: Synthesis of an ¹⁸F-Labeled PET Tracer

A potential synthetic route to an ¹⁸F-labeled tracer could involve the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride.

Step 1: Synthesis of a Precursor Synthesize a precursor molecule where the hydroxyl group of 3-hydroxy-3-methylbutan-1-amine is derivatized with a good leaving group, such as a tosylate or mesylate.

Step 2: Radiosynthesis

-

Produce [¹⁸F]fluoride via cyclotron bombardment of [¹⁸O]H₂O.

-

Activate the [¹⁸F]fluoride using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a potassium salt.

-

React the activated [¹⁸F]fluoride with the precursor in an appropriate solvent (e.g., acetonitrile) at an elevated temperature.

-

Purify the resulting ¹⁸F-labeled 3-fluoro-3-methylbutan-1-amine derivative using semi-preparative HPLC.

-

Formulate the purified tracer in a physiologically compatible buffer for injection.

This radiolabeled building block could then be conjugated to a targeting vector (e.g., a peptide or small molecule) to create a PET tracer for imaging specific biological processes, such as tumor metabolism or neuroreceptor density.[14][15][16] Amino acid-based PET tracers, for instance, are known to accumulate in tumor cells via overexpressed amino acid transporters like the L-type amino acid transporter 1 (LAT1).[14][16]

Application in Central Nervous System (CNS) Drug Discovery

The ability of fluorine to increase lipophilicity and modulate pKa can be particularly advantageous for drugs targeting the central nervous system, where penetration of the blood-brain barrier (BBB) is a major hurdle.[1][2] By fine-tuning these physicochemical properties, the incorporation of 3-fluoro-3-methylbutan-1-amine could enhance the CNS penetration of a therapeutic agent.[1]

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for modern drug discovery. Its unique structural motif offers a powerful tool for medicinal chemists to address common challenges in drug design, including metabolic instability, suboptimal potency, and poor pharmacokinetic properties. The potential applications of this compound span from the development of more durable and effective small-molecule therapeutics to the creation of novel PET imaging agents for diagnostics and clinical research. As our understanding of the nuanced effects of fluorination continues to grow, we can anticipate that building blocks like this compound will play an increasingly important role in the design of the next generation of medicines.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- El-Azab, A. S., Al-Dhfyan, A., & Abdel-Hamide, S. G. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4492.

- Yadav, M. R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. 3 Biotech, 13(5), 164.

- ResearchGate. (2025). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Request PDF.

- Lin, Y., & Li, Z. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.

- Ojima, I. (2021).

- National Center for Biotechnology Information. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex.

- MDPI. (2025).

- ACS Publications. (2012). The Many Roles for Fluorine in Medicinal Chemistry.

- White Rose eTheses Online. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth.

- PubMed Central. (2021).

- Enamine. (2022).

- Samagra. (n.d.). Haloalkanes and Haloarenes.

- PubMed Central. (2012). Medicinal Chemical Properties of Successful Central Nervous System Drugs.

- PubMed Central. (2024).

- Taylor & Francis Online. (2017). The role of fluorine in medicinal chemistry.

- NCBI. (n.d.). PHARMACOKINETICS, EVIDENCE SYNTHESIS, AND EVIDENCE INTEGRATION - IRIS Toxicological Review of Perfluorobutanoic Acid (PFBA, CASRN 375-22-4)

- Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.

- NCBI. (2010). (R)-3-[18F]Fluoro-2-methyl-2-N-(methylamino)propanoic acid.

- ChemUniverse. (n.d.). This compound [Q09057].

- PharmaBlock. (n.d.). Building Blocks.

- NCBI. (n.d.).

- NIH. (2024). 3-[18F]Fluoro-para-hydroxyphenethylguanidine (3-[18F]pHPG) PET—A Novel Imaging Modality for Paraganglioma.

-

PubChem. (n.d.). 3-Chloro-3-methylbutan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

- MDPI. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging.

-

PubChem. (n.d.). 3-Fluoro-2-methylbut-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

- PubMed. (2025).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | C5H13ClFN | CID 89813669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: 3-Fluoro-3-methylbutan-1-amine Hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis of 3-fluoro-3-methylbutan-1-amine hydrochloride, a valuable fluorinated building block for pharmaceutical and agrochemical research. The protocol details a robust, multi-step synthetic route starting from the commercially available 3,3-dimethylacrylic acid. The narrative emphasizes the rationale behind methodological choices, ensuring both scientific rigor and practical applicability. Key transformations include an electrophilic fluorination, carboxylic acid reduction, and a two-step alcohol-to-amine conversion via an azide intermediate. This guide is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Introduction: The Significance of Tertiary Fluorinated Amines

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Tertiary alkyl fluorides, in particular, are of significant interest as they introduce a stereochemically stable, lipophilic functional group. When combined with a primary amine, as in the case of 3-fluoro-3-methylbutan-1-amine, the resulting scaffold becomes a versatile synthon for constructing complex lead compounds in drug discovery programs.[2]

This application note outlines a reliable and scalable laboratory synthesis of 3-fluoro-3-methylbutan-1-amine as its more stable and easily handled hydrochloride salt. The chosen synthetic pathway is designed for clarity, safety, and reproducibility.

Overview of the Synthetic Strategy

The synthesis is designed as a four-step sequence, commencing with an accessible starting material and proceeding through well-established, high-yielding transformations. The overall workflow is depicted below.

Caption: Overall synthetic workflow for 3-fluoro-3-methylbutan-1-amine HCl.

Experimental Protocols & Methodological Rationale

Step 1: Synthesis of 3-Fluoro-3-methylbutanoic Acid

The initial step involves the creation of the key C-F bond at the tertiary carbon. While various fluorination methods exist, an electrophilic fluorination of the corresponding carboxylic acid using a reagent like Selectfluor offers a practical approach, often proceeding through a radical mechanism.[3] A silver nitrate catalyst is highly effective for this type of decarboxylative fluorination.[3]

Materials & Reagents

| Reagent | MW ( g/mol ) | M. Eq. | Amount |

| 3,3-Dimethylacrylic Acid | 100.12 | 1.0 | 10.0 g |

| Selectfluor | 354.26 | 1.2 | 42.5 g |

| Silver Nitrate (AgNO₃) | 169.87 | 0.1 | 1.7 g |

| Acetonitrile (MeCN) | 41.05 | - | 200 mL |

| Water (H₂O) | 18.02 | - | 50 mL |

Protocol:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,3-dimethylacrylic acid (10.0 g, 99.9 mmol) and silver nitrate (1.7 g, 10.0 mmol).

-

Add a solvent mixture of acetonitrile (200 mL) and water (50 mL). Stir the mixture to dissolve the solids.

-

In portions, carefully add Selectfluor (42.5 g, 119.9 mmol) to the stirring solution. Note: The addition may be mildly exothermic.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter to remove any insoluble salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude 3-fluoro-3-methylbutanoic acid by vacuum distillation or flash column chromatography to yield a colorless oil.

Step 2: Synthesis of 3-Fluoro-3-methylbutan-1-ol